

Foreword: The Strategic Importance of Halogenated Pyrimidines in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-5-fluoro-6-methylpyrimidine

Cat. No.: B1591844

[Get Quote](#)

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Its prevalence stems from its ability to engage in hydrogen bonding and other non-covalent interactions, mimicking the purine and pyrimidine bases of nucleic acids. The strategic introduction of halogen atoms, particularly fluorine and chlorine, onto this privileged scaffold dramatically enhances its utility. Fluorine can improve metabolic stability, binding affinity, and lipophilicity, while chlorine often serves as a versatile synthetic handle for introducing further molecular complexity.

This guide provides a comprehensive technical overview of **4-Chloro-5-fluoro-6-methylpyrimidine**, a heterocyclic compound that embodies this principle of strategic halogenation. We will delve into its structural characteristics, synthesis, reactivity, and spectroscopic signature, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this potent building block in their synthetic endeavors.

Core Molecular Profile and Physicochemical Properties

4-Chloro-5-fluoro-6-methylpyrimidine is a substituted pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms. Its structure is characterized by a chlorine atom at position 4, a fluorine atom at position 5, and a methyl group at position 6.

The IUPAC name for this compound is **4-chloro-5-fluoro-6-methylpyrimidine**.^[1] It is registered under CAS Number 898044-55-8.^[1] The strategic placement of the chloro and fluoro groups creates a unique electronic environment that dictates its reactivity and potential applications. The chlorine atom, in particular, serves as an excellent leaving group for nucleophilic aromatic substitution reactions, making it a pivotal intermediate for building more complex molecular architectures.

Caption: 2D Structure of **4-Chloro-5-fluoro-6-methylpyrimidine**.

Table 1: Physicochemical Properties of **4-Chloro-5-fluoro-6-methylpyrimidine**

Property	Value	Source
Molecular Formula	$C_5H_4ClFN_2$	[1]
Molecular Weight	146.55 g/mol	[1]
Monoisotopic Mass	146.0047040 Da	[1]
IUPAC Name	4-chloro-5-fluoro-6-methylpyrimidine	[1]
CAS Number	898044-55-8	[1]
SMILES	<chem>CC1=C(C(=NC=N1)Cl)F</chem>	[1]

| InChIKey | GHMKXPYBLNJQIK-UHFFFAOYSA-N |[\[1\]](#) |

Synthesis and Reactivity Profile

Synthetic Protocol: Chlorination of a Pyrimidinone Precursor

While specific literature detailing the synthesis of **4-Chloro-5-fluoro-6-methylpyrimidine** is not widely published, a robust and industrially relevant synthetic route can be extrapolated from the well-documented synthesis of its close analog, 4-chloro-6-ethyl-5-fluoropyrimidine.^{[2][3]} The core of this transformation is the conversion of a hydroxypyrimidine (in its tautomeric pyrimidinone form) to the corresponding chloropyrimidine using a potent chlorinating agent like phosphorus oxychloride ($POCl_3$).

The choice of POCl_3 is critical; it is highly effective for converting electron-rich heterocyclic hydroxyl groups into chlorides. The reaction mechanism involves the initial phosphorylation of the pyrimidinone oxygen, transforming the hydroxyl group into an excellent leaving group, which is subsequently displaced by a chloride ion. The addition of a tertiary amine base, such as triethylamine, is often used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[2]

Experimental Protocol (Proposed):

- **Reaction Setup:** To a solution of 5-fluoro-6-methylpyrimidin-4(3H)-one (1.0 eq) in an appropriate solvent such as dichloromethane, add N,N-dimethylformamide (catalytic amount) and triethylamine (1.05 eq).
- **Chlorination:** Cool the mixture in an ice bath (0-5 °C). Slowly add phosphorus oxychloride (POCl_3 , 1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.
- **Workup:** Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice. Neutralize with a saturated sodium bicarbonate solution.
- **Extraction:** Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
- **Purification:** The resulting **4-Chloro-5-fluoro-6-methylpyrimidine** can be purified by column chromatography or vacuum distillation.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4-Chloro-5-fluoro-6-methylpyrimidine**.

Reactivity Profile: A Hub for Nucleophilic Aromatic Substitution

The reactivity of **4-Chloro-5-fluoro-6-methylpyrimidine** is dominated by the lability of the C4-chlorine bond. The pyrimidine ring is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms. This electron deficiency is further amplified by the inductive effect of the fluorine atom at C5. Consequently, the carbon atom at the C4 position is highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This makes the molecule an ideal substrate for Nucleophilic Aromatic Substitution (S_NAr) reactions, a cornerstone of modern synthetic chemistry for creating C-N, C-O, and C-S bonds. Amines, alcohols, thiols, and other nucleophiles can readily displace the chloride, providing a modular and efficient route to a diverse library of substituted pyrimidines. This reactivity is fundamental to its application as a building block in drug discovery.^[4]

Alcohols (R-OH)

C-O Bond Formation

C-Cl

4-Chloro-5-fluoro-6-methylpyrimidine

C-N Bond Formation

Amines (R-NH2)

N-Nu

O-Nu

S-Nu

C-S Bond Formation

Thiols (R-SH)

[Click to download full resolution via product page](#)

Caption: Key reactivity pathways via Nucleophilic Aromatic Substitution (S_nAr).

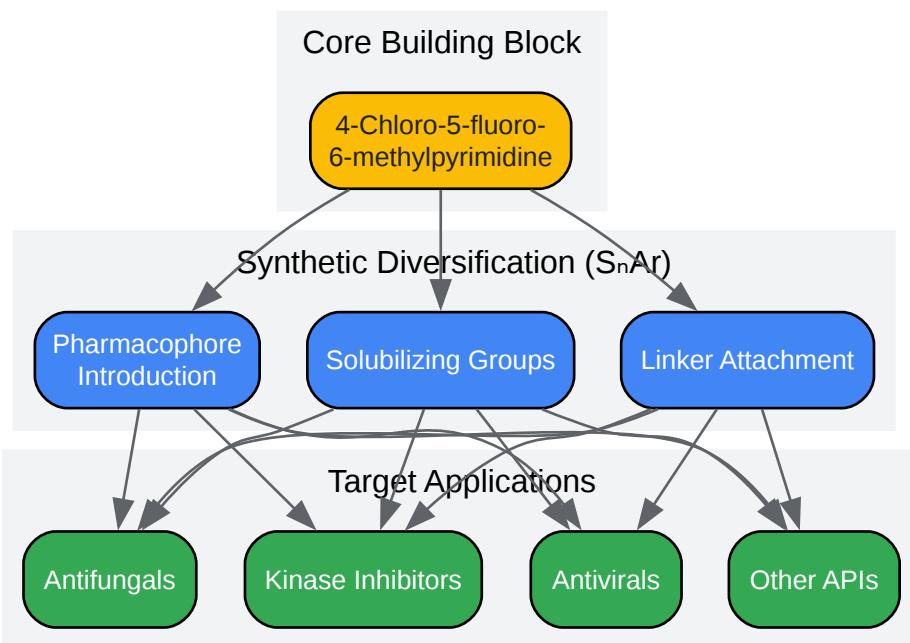
Structural Elucidation via Spectroscopy

Characterization of **4-Chloro-5-fluoro-6-methylpyrimidine** relies on a combination of standard spectroscopic techniques. While publicly available, fully assigned spectra are limited, the expected spectral data can be reliably predicted based on its structure and data from analogous compounds.^[5]

Table 2: Predicted Spectroscopic Data

Technique	Expected Features
¹ H NMR	- A singlet for the C2-H proton (δ ~8.5-9.0 ppm).- A singlet for the C6-CH ₃ protons (δ ~2.5 ppm).
¹³ C NMR	- Signals for the five distinct carbon atoms. The C-Cl and C-F carbons will show characteristic shifts and couplings (¹ JCF, ² JCF, etc.).
¹⁹ F NMR	- A singlet corresponding to the fluorine atom at C5.
Mass Spec (MS)	- A molecular ion peak (M ⁺) cluster corresponding to the isotopes of chlorine (³⁵ Cl and ³⁷ Cl in an ~3:1 ratio) at m/z 146 and 148.

| IR Spectroscopy | - C=N stretching vibrations (~1550-1650 cm⁻¹).- C-F stretching vibration (~1000-1100 cm⁻¹).- C-Cl stretching vibration (~700-800 cm⁻¹). |


Applications in Research and Drug Development

Halogenated pyrimidines are classified as "privileged scaffolds" in medicinal chemistry. The ethyl analog, 4-chloro-6-ethyl-5-fluoropyrimidine, is a well-established key intermediate in the synthesis of the broad-spectrum antifungal agent Voriconazole.[\[4\]](#)[\[6\]](#) This underscores the immense potential of **4-Chloro-5-fluoro-6-methylpyrimidine** as a foundational building block for creating novel bioactive compounds.

Key Advantages in Drug Discovery:

- Versatile Intermediate: The reactive C4-Cl bond allows for the straightforward introduction of various functional groups, enabling the rapid generation of compound libraries for screening.
[\[7\]](#)
- Metabolic Stability: The C-F bond is exceptionally strong, and its presence can block sites of metabolism, thereby increasing the half-life of a drug candidate.

- Modulation of Physicochemical Properties: The fluorine and chlorine atoms influence the molecule's electronics, lipophilicity ($\log P$), and pK_a , allowing for fine-tuning of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
- Scaffold for Bioisosteric Replacement: The pyrimidine core can act as a bioisostere for other aromatic or heterocyclic systems, a common strategy in lead optimization.

[Click to download full resolution via product page](#)

Caption: Role as a versatile building block in drug discovery pipelines.

Safety and Handling

As a reactive chemical intermediate, **4-Chloro-5-fluoro-6-methylpyrimidine** must be handled with appropriate precautions in a laboratory setting.

- GHS Hazard Classification: The compound is classified with several hazards.^[1]
 - H227: Combustible liquid.
 - H302: Harmful if swallowed.

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- Handling Recommendations:
 - Work in a well-ventilated chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
 - Keep away from open flames, hot surfaces, and sources of ignition.^[8]
 - Store in a tightly sealed container in a cool, dry place.
 - Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, follow standard first-aid procedures and seek medical attention.^[9]

Conclusion

4-Chloro-5-fluoro-6-methylpyrimidine is more than just a chemical compound; it is a strategic tool for molecular innovation. Its structure is a carefully orchestrated arrangement of a biologically relevant pyrimidine core and synthetically enabling halogen atoms. The combination of a stable C-F bond and a reactive C-Cl bond provides researchers with a powerful platform for constructing novel molecules with tailored properties. Understanding its synthesis, reactivity, and spectroscopic characteristics is essential for any scientist aiming to unlock its full potential in the fields of medicinal chemistry, agrochemicals, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-5-fluoro-6-methylpyrimidine | C5H4ClFN2 | CID 18736672 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]
- 4. nbinfo.com [nbinfo.com]
- 5. 4-Chloro-5-fluoro-6-MethylpyriMidine(898044-55-8) 1H NMR spectrum
[chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- To cite this document: BenchChem. [Foreword: The Strategic Importance of Halogenated Pyrimidines in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591844#molecular-structure-of-4-chloro-5-fluoro-6-methylpyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com